molecular formula C20H12F2N2O4 B2514266 N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide CAS No. 872609-27-3

N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide

Cat. No.: B2514266
CAS No.: 872609-27-3
M. Wt: 382.323
InChI Key: ULSQNYACQZFYKW-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-3-(furan-2-amido)-1-benzofuran-2-carboxamide is a useful research compound. Its molecular formula is C20H12F2N2O4 and its molecular weight is 382.323. The purity is usually 95%.
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Scientific Research Applications

Reactions and Synthesis

  • Furan Derivative Synthesis: Furan derivatives have been synthesized through reactions involving diphenyl(phenylethynyl)selenonium salts with active methylene compounds, leading to the isolation of oxyselenuranes as intermediates, which upon further reactions yield furan derivatives (T. Kataoka et al., 1998).
  • C-thioribonucleosides: The synthesis of furanthiofurin and thiophenthiofurin, analogues of tiazofurin, demonstrates the utility of furan derivatives in creating compounds with potential biological activity (P. Franchetti et al., 2000).
  • Polyfunctionalized Benzofuran-4(5H)-ones: A methodology for synthesizing multifunctionalized benzofuran-4(5H)-ones underlines the application of furan derivatives in creating complex molecular structures with potential for diverse applications (Guan‐Hua Ma et al., 2014).

Biological Activity and Material Science

  • Antimicrobial Activity: Thiourea derivatives of benzofuran have been synthesized and tested for their antimicrobial activity, demonstrating the potential of furan derivatives in the development of new antimicrobial agents (Carmen Limban et al., 2011).
  • Polyamides from Furan Dicarboxylic Acid: Furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides are highlighted as sustainable alternatives to polyphthalamides, suggesting applications in high-performance materials (Yi Jiang et al., 2015).

Chemical Reactivity and Mechanistic Insights

  • Diels-Alder Reactions: Studies on the reactivity of furan and benzofuran derivatives in Diels-Alder reactions reveal unique reactivity patterns and potential for generating complex heterocyclic compounds, providing insights into the synthesis of novel organic materials (G. A. Griffith et al., 2006).

Properties

IUPAC Name

N-(3,4-difluorophenyl)-3-(furan-2-carbonylamino)-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O4/c21-13-8-7-11(10-14(13)22)23-20(26)18-17(12-4-1-2-5-15(12)28-18)24-19(25)16-6-3-9-27-16/h1-10H,(H,23,26)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULSQNYACQZFYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC(=C(C=C3)F)F)NC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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